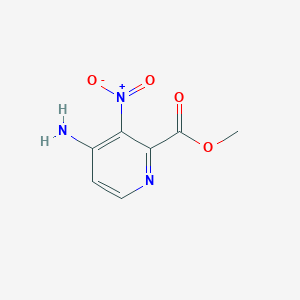![molecular formula C8H10N4 B13017103 (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine](/img/structure/B13017103.png)
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new drugs .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a scaffold for the design of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A related compound with similar structural features but different functional groups.
Tris(benzyltriazolylmethyl)amine: Another triazole derivative with distinct chemical properties and applications.
Uniqueness
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1-methylbenzotriazol-4-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-12-7-4-2-3-6(5-9)8(7)10-11-12/h2-4H,5,9H2,1H3 |
InChI Key |
VUDOKWBFTKFINY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


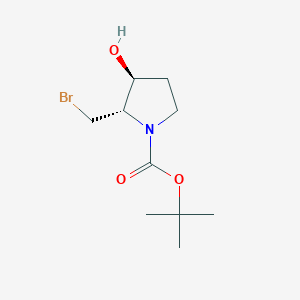

![4-hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13017025.png)
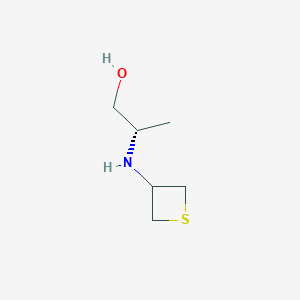


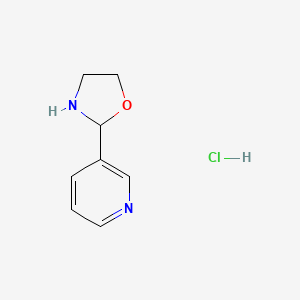
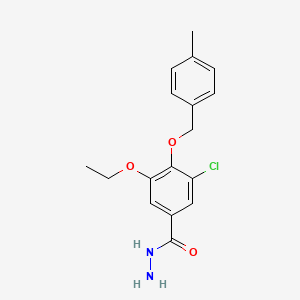

![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13017072.png)
![(1S,6R)-2-Azabicyclo[4.1.0]heptane](/img/structure/B13017078.png)
